![molecular formula C15H17N5O3 B12414199 parazoanthine B](/img/structure/B12414199.png)
parazoanthine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR4 antagonist 7 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4) CXCR4 is a G-protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, proliferation, and survivalCXCR4 antagonist 7 has gained significant attention due to its potential therapeutic applications in cancer, HIV, and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This step typically involves the condensation of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions, such as alkylation, acylation, and cyclization, to introduce the desired functional groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the pure compound
Industrial Production Methods
Industrial production of CXCR4 antagonist 7 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, selection of appropriate solvents, and efficient purification methods to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
CXCR4 antagonist 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts and solvents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in CXCR4 antagonist 7 and the reaction conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
In Vitro Studies
In vitro assays have demonstrated that parazoanthine B can effectively block the downstream effects of CXCL12, a ligand for CXCR4. These effects include:
- Cell Proliferation : this compound significantly reduces the proliferation of GH4C1 cells induced by CXCL12, showcasing its potential as an anti-cancer agent .
- Cell Migration : The compound also inhibits CXCL12-induced cell migration, which is critical for cancer metastasis .
Structure-Activity Relationship
The structural characteristics of this compound contribute to its biological activity. Variations in the p-phenoxy group and the saturation state of the hydantoin ring influence its binding affinity and efficacy as a CXCR4 antagonist. This relationship aids in the design of more potent analogs for therapeutic use .
Cancer Treatment
Given its role in inhibiting tumor cell proliferation and migration, this compound is being investigated as a potential therapeutic agent for cancers characterized by CXCR4 overexpression. The ability to modulate the CXCL12/CXCR4 axis could lead to novel treatment strategies for various malignancies, including pituitary adenomas .
Anti-inflammatory Applications
Beyond oncology, this compound's antagonistic properties against CXCR4 may also be beneficial in treating inflammatory diseases where this receptor is implicated. Research into its anti-inflammatory effects is ongoing and could expand its therapeutic applications beyond cancer .
Experimental Validation
In a series of experiments, this compound was tested alongside other derivatives to evaluate their relative efficacy as CXCR4 antagonists. The results indicated that while all tested compounds exhibited antagonistic properties, this compound consistently showed superior potency across multiple assays .
Metabolomic Profiling
Metabolomic studies have revealed fluctuations in the levels of parazoanthines, including this compound, throughout different seasons, suggesting that environmental factors may influence their production and potential availability for therapeutic use .
Data Summary Table
Compound Name | IC50 (nM) | Effect on Cell Proliferation | Effect on Cell Migration |
---|---|---|---|
This compound | 9.3 | Significant reduction | Inhibition observed |
Parazoanthine A | 18.7 | Moderate reduction | Inhibition observed |
Parazoanthine Naph | 70.7 | Mild reduction | Limited inhibition |
This table summarizes key experimental findings related to the efficacy of various parazoanthines as CXCR4 antagonists.
Mechanism of Action
CXCR4 antagonist 7 exerts its effects by binding to the CXCR4 receptor and preventing its activation by CXCL12. This inhibition blocks downstream signaling pathways involved in cell migration, proliferation, and survival. The compound interferes with the recruitment of immune and stromal cells within the tumor microenvironment, thereby inhibiting tumor progression and metastasis .
Comparison with Similar Compounds
Similar Compounds
Plerixafor (AMD3100): A well-known CXCR4 antagonist used for stem cell mobilization and cancer therapy.
Mavorixafor: An oral CXCR4 antagonist used for treating WHIM syndrome and other conditions.
PF-06747143: A CXCR4 antagonist antibody used in hematologic malignancies.
Uniqueness of CXCR4 Antagonist 7
CXCR4 antagonist 7 is unique due to its specific binding affinity and selectivity for the CXCR4 receptor. It has shown superior efficacy in preclinical and clinical studies compared to other CXCR4 antagonists.
Biological Activity
Parazoanthine B is a compound derived from marine organisms, particularly zoanthids, and has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Classification
This compound belongs to the class of hydantoin alkaloids, which are characterized by their unique chemical structures that contribute to their biological activities. The structural formula of this compound can be represented as follows:
1. CXCR4 Antagonism:
this compound has been identified as a potent antagonist of the CXCR4 receptor, which plays a crucial role in various physiological processes, including immune response and cancer metastasis. In vitro studies have demonstrated that this compound effectively inhibits the binding of ligands to the CXCR4 receptor, thereby disrupting signaling pathways associated with tumor progression and immune evasion .
2. Neuropharmacological Effects:
Research indicates that this compound exhibits psychostimulant properties similar to caffeine. It has been shown to increase extracellular dopamine levels in the striatum, which may contribute to its locomotor activating effects. This mechanism is primarily mediated through the inhibition of phosphodiesterase (PDE), specifically cGMP-preferring PDEs .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity | IC50 Value | Target/Context | Reference |
---|---|---|---|
CXCR4 Antagonism | Not specified | Cancer cell lines | |
Dopamine Release | Significant increase | Rat striatum | |
Cytotoxicity against HepG2 | 7.8 µM | Liver cancer cell line |
Case Studies and Research Findings
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of parazoanthines, including this compound, it was found that this compound exhibited moderate cytotoxicity against HepG2 liver cancer cells with an IC50 value of 7.8 µM. This suggests potential therapeutic applications in treating liver cancer .
Case Study 2: Neuropharmacological Profile
A comparative study on paraxanthine (a related compound) highlighted that this compound shares similar psychostimulant effects, enhancing locomotor activity in animal models. This study provides insights into the potential use of this compound in managing conditions associated with dopamine dysregulation .
Properties
Molecular Formula |
C15H17N5O3 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
2-[(3Z)-3-[1-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,5-dioxoimidazolidin-4-ylidene]propyl]guanidine |
InChI |
InChI=1S/C15H17N5O3/c16-14(17)18-8-1-2-12-13(22)20(15(23)19-12)9-7-10-3-5-11(21)6-4-10/h2-7,9,21H,1,8H2,(H,19,23)(H4,16,17,18)/b9-7+,12-2- |
InChI Key |
BRHUBARRWPTWNX-MMYPVXKMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/N2C(=O)/C(=C/CCN=C(N)N)/NC2=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CN2C(=O)C(=CCCN=C(N)N)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.